6-Amino-2-methylheptane-2-thiol
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Overview
Description
6-Amino-2-methylheptane-2-thiol is a chemical compound with the molecular formula C8H19NS. It is known for its stimulant properties and has been studied for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Amino-2-methylheptane-2-thiol can be synthesized through reductive amination of 6-Methyl-2-heptanone. This process involves the reaction of 6-Methyl-2-heptanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methylheptane-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its effects on cellular processes.
Medicine: Studied for its potential as a stimulant and its effects on the central nervous system.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 6-Amino-2-methylheptane-2-thiol involves its interaction with the central nervous system. It increases the uptake of certain neurotransmitters, leading to increased blood pressure and cardiac output . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
6-Amino-2-methylheptane-2-thiol is similar to other stimulant compounds such as:
- Methylhexanamine (DMAA)
- 1,3-Dimethylbutylamine (DMBA)
- 1,4-Dimethylamylamine (1,4-DMAA)
Properties
CAS No. |
32765-43-8 |
---|---|
Molecular Formula |
C8H19NS |
Molecular Weight |
161.31 g/mol |
IUPAC Name |
6-amino-2-methylheptane-2-thiol |
InChI |
InChI=1S/C8H19NS/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3 |
InChI Key |
JFSADWPLMUYZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)S)N |
Origin of Product |
United States |
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